4-benzoylbenzyl 2-pyrazinecarboxylate
Description
4-Benzoylbenzyl 2-pyrazinecarboxylate is a pyrazine-derived ester featuring a benzoylbenzyl group at the 4-position of the pyrazine ring. Pyrazinecarboxylates are widely studied for their roles in coordination chemistry, catalysis, and material science due to their ability to form stable metal complexes and modulate electronic environments .
Properties
IUPAC Name |
(4-benzoylphenyl)methyl pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-18(15-4-2-1-3-5-15)16-8-6-14(7-9-16)13-24-19(23)17-12-20-10-11-21-17/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCBKWRPWTXJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoylbenzyl 2-pyrazinecarboxylate typically involves the reaction of 4-benzoylbenzyl chloride with 2-pyrazinecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-benzoylbenzyl 2-pyrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoylbenzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-benzoylbenzyl 2-pyrazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antibacterial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-benzoylbenzyl 2-pyrazinecarboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Key Observations :
- The benzoylbenzyl group in this compound introduces significant steric bulk and aromaticity compared to smaller esters like methyl or bromophenyl derivatives. This likely impacts solubility, crystallization behavior, and interaction with biological targets or metal ions .
2.2 Thermal Stability
Alkali metal salts of 2-pyrazinecarboxylate exhibit higher thermal stability than their dicarboxylate counterparts (e.g., 2,3-pyrazinedicarboxylate). For example:
- Potassium 2-pyrazinecarboxylate decomposes in two stages, forming potassium carbonate at 850°C .
- Salts of 2-pyrazinecarboxylic acid (e.g., Li, Na, K) show regular decreases in aromatic ring vibrational wavenumbers (IR/Raman) as the metal size increases (Li → Cs), indicating progressive electronic perturbation .
Implications for 4-Benzoylbenzyl Ester :
- The bulky benzoylbenzyl group may enhance thermal stability by sterically shielding the ester linkage, though this requires experimental validation.
2.3 Spectroscopic and Electronic Properties
IR/Raman Spectroscopy :
- Alkali metal substitution in 2-pyrazinecarboxylates reduces electron density on the carboxylate carbon, evidenced by increased ¹³C NMR chemical shifts (e.g., Δδ = +0.5–1.0 ppm for Li → Cs salts) .
- Aromatic ring vibrations (e.g., 8a, 19b modes) shift to lower wavenumbers with larger alkali metals due to enhanced electron donation from the carboxylate .
NMR Spectroscopy :
- For 2,3-pyrazinedicarboxylates, proton chemical shifts vary more significantly than in monocarboxylates, reflecting greater electronic perturbation from dual carboxyl groups .
Comparison to 4-Benzoylbenzyl Ester :
- The electron-withdrawing benzoyl group in this compound may amplify deshielding effects on the pyrazine ring, leading to distinct NMR and IR signatures compared to simpler esters.
2.4 Coordination Chemistry and Catalytic Activity
2-Pyrazinecarboxylates are versatile ligands for transition metals. Examples include:
- Iron Complexes : 2-Pyrazinecarboxylate forms both Fe(II) and Fe(III) complexes with varied magnetic properties (e.g., high-spin states, slow magnetic relaxation) .
- Copper Complexes: Cu(II) 2-pyrazinecarboxylate polymers exhibit catalytic activity in oxidation reactions, such as cyclohexanol oxidation .
Potential for 4-Benzoylbenzyl Ester:
- The benzoylbenzyl group could alter metal-binding modes (e.g., π-π stacking or steric hindrance) and influence catalytic efficiency. For instance, in Re(I) complexes, pyrazinecarboxylate derivatives participate in metal-to-ligand charge-transfer (MLCT) transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
